molecular formula C7H15ClN2O2 B1447805 2-(azetidin-3-yloxy)-N,N-dimethylacetamide hydrochloride CAS No. 1376324-18-3

2-(azetidin-3-yloxy)-N,N-dimethylacetamide hydrochloride

Cat. No. B1447805
CAS RN: 1376324-18-3
M. Wt: 194.66 g/mol
InChI Key: HBQMEKAOAGRSTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-(azetidin-3-yloxy)-N,N-dimethylacetamide hydrochloride” is a complex organic molecule. It contains an azetidine ring, which is a four-membered cyclic amine, and an acetamide group, which is a carboxylic acid derivative . The presence of the azetidine ring could potentially make this compound useful in pharmaceutical applications, as azetidine derivatives are known to exhibit various biological activities .


Synthesis Analysis

While specific synthesis methods for this compound are not available, azetidine derivatives can generally be synthesized through methods such as the alkylation of primary amines . The presence of the acetamide group suggests that the compound could also involve steps like the acylation of amines .

Scientific Research Applications

Biological and Environmental Impacts

The broader category of compounds including "2-(azetidin-3-yloxy)-N,N-dimethylacetamide hydrochloride" has been extensively reviewed for their biological effects, highlighting both their commercial importance and the considerable knowledge gained about the biological consequences of exposure to these chemicals. Kennedy (2001) provides a comprehensive update on the biological effects of related chemicals, emphasizing their varied responses and the significant amount of data generated over years that contribute to understanding their implications in environmental toxicology and human exposure (Kennedy, 2001).

Neuroplasticity and Antidepressant Effects

Although not directly mentioning "this compound," studies on compounds with similar functional groups have shown promise in understanding neuroplasticity and their potential antidepressant effects. Aleksandrova and Phillips (2021) review the therapeutic efficacy of ketamine and classical psychedelics for depression, highlighting neuroplasticity as a convergent mechanism. This insight is crucial for compounds targeting similar pathways, suggesting potential research avenues for their application in neurodegenerative and mood disorders (Aleksandrova & Phillips, 2021).

properties

IUPAC Name

2-(azetidin-3-yloxy)-N,N-dimethylacetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O2.ClH/c1-9(2)7(10)5-11-6-3-8-4-6;/h6,8H,3-5H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBQMEKAOAGRSTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)COC1CNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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